Technical Guide: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
Technical Guide: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
The following technical guide details the chemical identity, synthesis, and application of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one , a specialized fluorescent probe used in bio-analytical chemistry.
CAS Number: 152584-35-5[1]
Executive Summary
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (also known as 4-(N,N-Diethylaminomethyl)-7-methoxycoumarin) is a functionalized coumarin derivative utilized primarily as a fluorescent molecular probe . Unlike standard laser dyes where the amino group is directly conjugated to the aromatic ring (e.g., Coumarin 1), this compound features a methylene bridge separating the diethylamino moiety from the coumarin core.
This structural distinction is critical: it interrupts direct conjugation, allowing the amine to act as a Photoinduced Electron Transfer (PET) switch. Consequently, this compound serves as a sensitive pH indicator and a reference standard in high-performance liquid chromatography (HPLC) fluorescence detection workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one |
| Common Synonyms | 4-(N,N-Diethylaminomethyl)-7-methoxycoumarin; DEAM-MC |
| CAS Registry Number | 152584-35-5 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| SMILES | CCN(CC)CC1=CC(=O)OC2=C1C=CC(OC)=C2 |
Physical & Spectral Data
| Property | Specification |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water (neutral pH) |
| Excitation Max ( | ~320–325 nm |
| Emission Max ( | ~390–400 nm (Blue Fluorescence) |
| pKa (Amino group) | ~7.8 (Estimated for tertiary amine) |
Synthesis & Production Protocols
The synthesis of CAS 152584-35-5 is a two-step process starting from 7-Methoxy-4-methylcoumarin . The protocol relies on radical bromination followed by nucleophilic substitution.
Reaction Pathway Diagram
The following diagram illustrates the conversion of the methyl precursor to the final diethylamino probe.
Figure 1: Synthetic route from 7-methoxy-4-methylcoumarin to the target diethylamino derivative.
Detailed Experimental Protocol
Step 1: Bromination (Precursor Synthesis)
Note: This step produces 4-bromomethyl-7-methoxycoumarin, a common labeling reagent.
-
Reagents: Dissolve 7-Methoxy-4-methylcoumarin (1.0 eq) in dry carbon tetrachloride (
) or benzene. -
Catalyst: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux: Heat to reflux under anhydrous conditions for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).
-
Workup: Filter off the succinimide byproduct while hot. Evaporate solvent to yield the bromomethyl intermediate.
Step 2: Amination (Target Synthesis)
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Solvation: Dissolve the crude 4-bromomethyl-7-methoxycoumarin in anhydrous THF or Toluene.
-
Substitution: Add Diethylamine (2.5 eq) dropwise. The excess amine acts as a base to scavenge the HBr generated.
-
Reaction: Stir at 60°C for 3 hours. A precipitate of diethylammonium bromide will form.
-
Purification:
-
Filter the reaction mixture to remove salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize from ethanol/hexane to obtain pure 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one .
-
Mechanism of Action: Fluorescence Switching
The utility of this compound lies in the Photoinduced Electron Transfer (PET) mechanism facilitated by the methylene bridge.
The PET Mechanism
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Neutral State (High pH): The lone pair on the nitrogen atom (diethylamino group) is free. Upon excitation of the coumarin fluorophore, an electron transfers from the nitrogen lone pair to the excited fluorophore, quenching fluorescence (Non-fluorescent "OFF" state).
-
Protonated State (Low pH): When the nitrogen is protonated (
binds to the lone pair), the PET pathway is blocked. The excited fluorophore decays radiatively, emitting strong blue fluorescence ("ON" state).
Figure 2: pH-dependent fluorescence switching mechanism via Photoinduced Electron Transfer (PET).
Applications in Research & Development
Intracellular pH Sensing
Due to its pKa (~7.8), the probe is sensitive within the physiological range. It accumulates in acidic organelles (lysosomes) where protonation activates fluorescence, making it a viable tool for monitoring lysosomal acidification in live cells.
HPLC Reference Standard
In lipidomics, fatty acids are often derivatized with 4-bromomethyl-7-methoxycoumarin to form fluorescent esters.[2]
-
Role: CAS 152584-35-5 serves as a retention time standard or a model impurity (amination byproduct) during the validation of these derivatization protocols.
Metal Ion Chelation
The nitrogen atom, in conjunction with the coumarin oxygen, can act as a weak chelator. The presence of transition metals (e.g.,
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at -20°C, protected from light (photosensitive).
-
Handling: Use only in a chemical fume hood. Avoid inhalation of dust.
References
-
PubChem. (2025). Compound Summary: 7-Methoxy-4-methylcoumarin (Precursor). National Library of Medicine. Retrieved from [Link]
- Dunges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry.
